molecular formula C8H15NO5S B1353575 (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected CAS No. 439948-91-1

(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected

Cat. No.: B1353575
CAS No.: 439948-91-1
M. Wt: 237.28 g/mol
InChI Key: NFAKQWFVEAEEPG-LURJTMIESA-N
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Description

(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected is a compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The n-boc protection refers to the presence of a tert-butyloxycarbonyl group, which is commonly used to protect amine functionalities during chemical synthesis.

Scientific Research Applications

(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s important to handle all chemical compounds with care. Safety data sheets (SDS) provide valuable information about the potential hazards of a chemical compound, as well as instructions for safe handling and first aid measures .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. The tert-butyl group, in particular, has been highlighted for its unique reactivity pattern and its potential for use in various chemical transformations .

Mechanism of Action

Target of Action

The compound, also known as “(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected”, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are therefore amines , which are often found in biomolecules and need to be protected during certain chemical reactions .

Mode of Action

The compound acts by protecting amines as less reactive carbamates in organic synthesis . The main method of protection involves the use of Boc anhydride . The mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride . The carbonate leaving group can release CO2, providing a strong driving force for the reaction .

Biochemical Pathways

Instead, it plays a crucial role in organic synthesis, particularly in the synthesis of peptides . By protecting amines, it allows for transformations of other functional groups without interference from the amines .

Result of Action

The result of the compound’s action is the protection of amines, allowing them to remain unreactive during certain chemical reactions . This enables chemists to selectively react other functional groups without interference from the amines .

Action Environment

The compound’s action, efficacy, and stability are influenced by the conditions of the reaction it is used in. For example, the compound is resistant to basic hydrolysis, many nucleophiles, as well as catalytic hydrogenation . It can be removed with mild acid , making it a versatile tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable amine with di-tert-butyl dicarbonate under basic conditions to introduce the n-boc group . The oxathiazolidine ring can be formed through the reaction of a thiol with an epoxide or a halohydrin under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to the formation of various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-Alloc-protected oxathiazolidines: These compounds have an allyl-carbamate protecting group instead of the n-boc group.

    N-Cbz-protected oxathiazolidines: These compounds have a benzyl-carbamate protecting group.

Uniqueness

(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, n-boc protected is unique due to its specific combination of the oxathiazolidine ring and the n-boc protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

tert-butyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-6-5-13-15(11,12)9(6)7(10)14-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAKQWFVEAEEPG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117274
Record name 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439948-91-1
Record name 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439948-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate
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